2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2,2-dimethyl-1H-quinazolin-4-thiol with N-(2-methoxyphenyl)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antiviral activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-phenylacetamide
- 2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- 2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
Uniqueness
2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-19(2)21-14-9-5-4-8-13(14)18(22-19)25-12-17(23)20-15-10-6-7-11-16(15)24-3/h4-11,21H,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLWRRPGDWSBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=N1)SCC(=O)NC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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